Acide 2-benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylique
Vue d'ensemble
Description
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is a complex organic compound with the molecular formula C16H13NO3 and a molecular weight of 267.28 g/mol . This compound is part of the isoindole family, which is known for its diverse biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Analyse Biochimique
Biochemical Properties
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions often involves the binding of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
The effects of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Additionally, 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of certain enzymes, thereby inhibiting their catalytic activity. Additionally, 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid in laboratory settings are of particular interest. Over time, this compound may undergo degradation or other chemical changes that can affect its stability and efficacy. Studies have shown that 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid remains relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup .
Dosage Effects in Animal Models
In animal models, the effects of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing certain metabolic processes or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. It is crucial to determine the optimal dosage to maximize the therapeutic potential of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid while minimizing its toxicity .
Metabolic Pathways
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is involved in various metabolic pathways, interacting with specific enzymes and cofactors. For example, it can be metabolized by cytochrome P450 enzymes, which play a key role in the oxidation of organic substances. This compound can also affect metabolic flux and alter the levels of certain metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization and accumulation of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid can significantly impact its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid is essential for elucidating its precise biological roles .
Méthodes De Préparation
The synthesis of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with phthalic anhydride, followed by cyclization and oxidation steps . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid include other isoindole derivatives and indole-based compounds. These compounds share similar structural features but may differ in their biological activities and therapeutic potential . The uniqueness of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid lies in its specific substitution pattern and the resulting biological properties.
Similar Compounds
- Indole-3-acetic acid
- 1H-Indole-2-carboxylic acid
- 3-Benzylidene-2-oxoindoline
Activité Biologique
Overview
2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid (CAS No. 77960-29-3) is a complex organic compound with the molecular formula and a molecular weight of 267.28 g/mol. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology, where it is studied for its potential therapeutic applications.
The compound's biochemical properties are crucial for understanding its biological activity. It has been shown to interact with various enzymes and proteins, influencing their function. Notably, it inhibits proteases, enzymes that degrade proteins into peptides or amino acids, by binding to their active sites. This inhibition can lead to various biological effects depending on the specific protease involved.
Table 1: Key Biochemical Properties of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid
Property | Description |
---|---|
Molecular Formula | C16H13NO3 |
Molecular Weight | 267.28 g/mol |
Protease Inhibition | Yes (specific proteases) |
Subcellular Localization | Mitochondria, influencing energy production |
The mechanism of action of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid involves its ability to bind to specific molecular targets, including receptors and enzymes. This binding modulates their activity, leading to therapeutic effects such as anti-inflammatory and anticancer activities. The exact pathways depend on the biological context and the derivatives being studied .
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of this compound. It has shown effectiveness against various viruses by inhibiting their replication mechanisms. For instance, it has been compared with other antiviral agents and demonstrated commendable action against viruses such as the canine distemper virus and others .
Table 2: Antiviral Efficacy Comparison
Compound Name | Virus Type | IC50 (µM) |
---|---|---|
2-Benzyl-3-oxo-2,3-dihydro... | Canine Distemper Virus | <10 |
Ribavirin | Hepatitis C Virus | 353.33 |
Ganciclovir | Cytomegalovirus | <10 |
Anticancer Activity
In vitro studies have indicated that this compound exhibits antiproliferative activity against several human tumor cell lines. The mechanism likely involves the inhibition of cell cycle progression or induction of apoptosis in cancer cells .
Table 3: Anticancer Activity Against Tumor Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
Case Studies
- Study on Antiviral Properties : A study conducted on the efficacy of 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid against canine distemper virus showed a significant reduction in viral load in treated samples compared to controls .
- Anticancer Research : In a clinical trial involving various cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .
Propriétés
IUPAC Name |
2-benzyl-3-oxo-1H-isoindole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-14-12(7-4-8-13(14)16(19)20)10-17(15)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIYKQCBUSMRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353538 | |
Record name | 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
77960-29-3 | |
Record name | 2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50353538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.